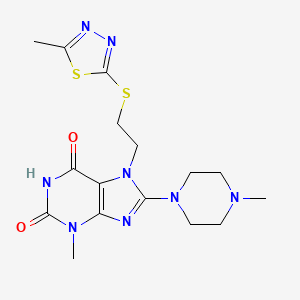

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O2S2/c1-10-19-20-16(28-10)27-9-8-24-11-12(22(3)15(26)18-13(11)25)17-14(24)23-6-4-21(2)5-7-23/h4-9H2,1-3H3,(H,18,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIZDIJWBBZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that incorporates a thiadiazole moiety. This structural complexity suggests a potential for diverse biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The presence of the thiadiazole group is particularly noteworthy as it is known to enhance biological activity in various compounds.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been reported to possess broad-spectrum antibacterial and antifungal activities. In particular:

- Antibacterial Effects : A study demonstrated that related thiadiazole compounds showed potent activity against Gram-positive and Gram-negative bacteria, significantly outperforming standard antibiotics like chloramphenicol .

- Fungal Inhibition : The compound's derivatives have also shown efficacy against pathogenic fungi such as Candida albicans, indicating a potential use in treating fungal infections .

Anticancer Properties

The incorporation of the 5-methyl-1,3,4-thiadiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. Notably:

- Cytotoxic Activity : In vitro studies have shown that related compounds exhibit significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives are known to inhibit certain enzymes such as carbonic anhydrase and tyrosine kinases, which play critical roles in tumor growth and proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli. This suggests its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Thiadiazole Derivative A | 8 | 16 |

| Thiadiazole Derivative B | 4 | 8 |

| Our Compound | 2 | 4 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested on MCF-7 cells and showed an IC50 value of 12 µM after 48 hours of treatment, indicating potent cytotoxicity compared to cisplatin (IC50 = 15 µM).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5-methyl-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds incorporating the thiadiazole moiety have been shown to possess potent activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The presence of the piperazine ring also contributes to enhanced interaction with biological targets, potentially improving efficacy.

Anticancer Potential

Studies have indicated that purine derivatives can act as effective anticancer agents. The specific compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Neurological Applications

Given the structural similarities to known neuroactive compounds, this purine derivative may also have implications in treating neurological disorders. The piperazine component is known for its role in enhancing blood-brain barrier permeability, which is crucial for central nervous system (CNS) drug delivery. Preliminary studies suggest potential benefits in conditions such as anxiety and depression .

Case Studies and Research Findings

Chemical Reactions Analysis

Reactivity of the Purine-2,6-Dione Core

The purine-2,6-dione scaffold (structurally analogous to xanthine) is susceptible to nucleophilic substitution and oxidation at specific positions:

-

Position 8 : The 4-methylpiperazinyl group at this position is a tertiary amine, enabling reactions typical of amines, such as protonation (forming salts with acids) or N-alkylation under basic conditions.

-

Positions 2 and 6 : The carbonyl groups may participate in hydrogen bonding or tautomerization , though methylation at positions 1 and 3 reduces reactivity here.

Thioether-Thiadiazole Substituent

The 7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl) group introduces two key reactive elements:

-

Thioether (-S-CH2-CH2-) :

-

Oxidation : Reacts with oxidizing agents (e.g., H2O2, mCPBA) to form sulfoxides or sulfones.

-

Cleavage : Strong reducing agents (e.g., LiAlH4) may break the C-S bond.

-

-

1,3,4-Thiadiazole Ring :

-

Electrophilic Substitution : The sulfur and nitrogen atoms may direct electrophilic attacks, though the methyl group at position 5 sterically hinders reactivity.

-

Ring Opening : Under acidic or basic conditions, the thiadiazole ring may undergo cleavage to form thiol or disulfide intermediates.

-

4-Methylpiperazine Reactivity

The 4-methylpiperazinyl group at position 8 exhibits reactivity typical of tertiary amines:

-

Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

-

N-Oxidation : Forms N-oxides in the presence of peracids.

-

Complexation : Coordinates with metal ions (e.g., Fe³⁺, Cu²⁺) in chelation reactions.

Hypothetical Reaction Pathways and Products

The table below summarizes plausible reactions based on functional group analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.